3-chloro-N-(8-propoxyquinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a propoxy group at the 8-position and a benzamide moiety at the 5-position, with a chlorine atom attached to the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 8-propoxyquinoline: The quinoline core is first synthesized and then functionalized with a propoxy group at the 8-position using a nucleophilic substitution reaction.
Chlorination: The benzamide moiety is introduced through an amide coupling reaction, followed by chlorination at the desired position using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated benzamide with the 8-propoxyquinoline derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives with modified functional groups.
Substitution: Formation of substituted benzamide derivatives with various nucleophiles.
Scientific Research Applications
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-chloro-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(8-methoxyquinolin-5-yl)benzamide: Similar structure with a methoxy group instead of a propoxy group.
3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide: Similar structure with an ethoxy group instead of a propoxy group.
3-chloro-N-(8-butoxyquinolin-5-yl)benzamide: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The propoxy group at the 8-position of the quinoline core can influence the compound’s lipophilicity, solubility, and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H17ClN2O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-11-24-17-9-8-16(15-7-4-10-21-18(15)17)22-19(23)13-5-3-6-14(20)12-13/h3-10,12H,2,11H2,1H3,(H,22,23) |
InChI Key |
UIGHUOPXKVURBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.